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TTT-3002 at a Glance

TTT-3002 is a novel small-molecule tyrosine kinase inhibitor (TKI) that targets mutant FLT3, a key driver in
approximately 30% of Acute Myeloid Leukemia (AML) cases [1] [2] [3]. Its profile is defined by
exceptional potency and a broad ability to overcome common resistance mechanisms associated with other

FLT3 inhibitors.

Property Description / Value

Primary Target Mutant FLT3 (Receptor Tyrosine Kinase) [1]
Key Mutations FLT3-ITD (Internal Tandem Duplication), FLT3-TKD point mutations (e.g., D835Y),

Targeted and resistance-conferring mutations (e.g., F691L gatekeeper) [1] [3]

| Reported Potency (ICso) | FLT3 Autophosphorylation: 100 - 250 pM Cellular Proliferation: 490 - 920
pM [1] | | Protein Binding | Moderate binding in human plasma, potentially favoring a wider therapeutic

window compared to other TKIs [3] | | Administration | Oral dosing [1] |

Quantitative Potency and Efficacy Data
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The tables below summarize key experimental findings that demonstrate the potency of TTT-3002 against

various FLT3 mutations and its effectiveness in cellular and animal models.

Table 1: In Vitro Potency of TTT-3002 against FLT3 Mutations [1] [3]

ICso (Half Maximal Inhibitory

FLT3 Mutation Assay Type
AR Concentration)
FLT3-ITD Inhibition of 100 - 250 pM
Autophosphorylation
FLT3-ITD Cellular Proliferation 490 - 920 pM
FLT3/D835Y Inhibition of Potent activity (precise ICso not stated, but
Autophosphorylation shown to be effective)
FLT3/ITD with F691L Inhibition of Maintains activity (overcomes gatekeeper
resistance Autophosphorylation mutation)

Table 2: In Vivo Efficacy of TTT-3002 in Mouse Models [1] [3]

Treatment
Model System . Key Outcome

Regimen
FLT3/ITD Transplantation 6 mg/kg, twice Significantly improved survival and reduced
Models daily, orally tumor burden
FLT3 TKI-Resistant Model 6 mg/kg, twice Significantly improved tumor burden vs.
(Ba/F3-F691L/ITD) daily, orally sorafenib (10 mg/kg once daily)

Detailed Experimental Protocols

The high potency of TTT-3002 was established through a series of standardized biochemical and cellular

assays.

1. FLT3 Autophosphorylation Inhibition Assay [1]
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e Purpose: To measure direct inhibition of FLT3 kinase activity.
¢ Methodology:
o Human FLT3/ITD-mutant leukemia cell lines (e.g., MV4-11) are cultured.
o Cells are treated with a dose range of TTT-3002 for 1 hour.
o FLT3 protein is immunoprecipitated from whole cell extracts.
o Immunoprecipitates are run on SDS-PAGE gels and analyzed by Western blotting using an
anti-phospho-FLT3 antibody.
o Blots are probed for total FLT3 to ensure equal loading.
o ICso is calculated by quantifying the reduction in phosphorylated FLT3 relative to total FLT3.

2. Cellular Proliferation Inhibition Assay (MTT Assay) [1]

e Purpose: To determine the cytotoxic effect of TTT-3002 on FLT3-dependent cells.
¢ Methodology:
o FLT3/ITD-mutant cells are seeded in 96-well plates.
o Cells are treated with a dose range of TTT-3002 for 48-72 hours.
o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added.
Metabolically active cells convert MTT to purple formazan crystals.
o The crystals are solubilized, and the absorbance is measured with a microplate reader.
o The ICso for proliferation is calculated based on the reduction in absorbance compared to
untreated control cells.

3. In Vivo Efficacy Testing in Mouse Models [1] [3]

e Purpose: To evaluate the anti-leukemic activity of TTT-3002 in a live animal.
¢ Methodology:
o Model Creation: Female BALB/c mice are injected via tail vein with murine pro-B cells (Ba/F3)
engineered to express human FLT3/ITD (and sometimes luciferase for imaging).
o Engraftment Confirmation: After 7 days, leukemic engraftment is confirmed via
bioluminescence imaging.
o Treatment: Mice are orally dosed with TTT-3002 (e.g., 6 mg/kg, twice daily) or a vehicle control
for a set period (e.g., 2 weeks).
o Monitoring: Tumor burden is tracked regularly by imaging. Overall survival is monitored as a
key endpoint.

Mechanism of Action and Overcoming Resistance

TTT-3002's promising profile stems from its direct mechanism of action and its ability to target common

resistance pathways.
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FLT3 Signaling and TTT-3002 Inhibition
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[caption]FLT3 signaling pathway and TTT-3002 inhibition mechanism. Mutant FLT3 constitutively activates

proliferation and survival pathways [2] [4].

A key differentiator for TTT-3002 is its ability to maintain potency against mutations that cause resistance to

other FLT3 inhibitors.

e Broad Mutation Coverage: Unlike first-generation inhibitors like Sorafenib or Quizartinib (AC220),
which are ineffective against FLT3/TKD point mutations (e.g., D835Y), TTT-3002 demonstrates potent
activity against these and other activation loop mutations [3].

¢ Overcoming the Gatekeeper Mutation: The F691L "gatekeeper" mutation in FLT3 (analogous to the
T3151 mutation in BCR-ABL) is a common resistance mechanism that impairs the binding of many
TKls. TTT-3002 maintains significant activity against F691L, a major advantage over other inhibitors
like Crenolanib [3].
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e Favorable Protein Binding: Some FLT3 TKIs (e.g., Lestaurtinib) show a dramatic loss of potency in
the presence of human plasma due to high plasma protein binding. TTT-3002 is only moderately
bound, suggesting its high in vitro potency is more likely to translate to effective in vivo dosing in
patients [3].

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the comprehensive workflow used to discover and validate TTT-3002.
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Preclinical Evaluation Workflow for TTT-3002
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[caption]Key stages of TTT-3002 preclinical evaluation, from in vitro profiling to in vivo validation [1] [3].

Conclusion and Future Directions

In summary, TTT-3002 represents a promising next-generation FLT3 inhibitor characterized by:

e Picomolar potency against FLT3-ITD in biochemical and cellular assays.

¢ Abroad spectrum of activity that includes troublesome TKD and gatekeeper resistance mutations.

o Efficacy in vivo with oral bioavailability and moderate plasma protein binding.

¢ Selective cytotoxicity against mutant FLT3-driven cells with minimal toxicity to normal hematopoietic
stem cells [1].

These robust preclinical data supported its potential for clinical development. Future research directions
based on this foundation would likely involve combination therapies, for example, with BCL-2 inhibitors
like Venetoclax, which have shown synergistic effects in eliminating FLT3/ITD leukemia cells in preclinical

models [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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